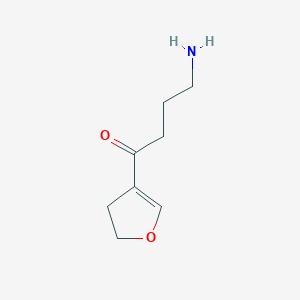
4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by the presence of an amino group, a butanone backbone, and a dihydrofuran ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4,5-dihydrofuran-3-yl ketone with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydrofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(pyridin-3-yl)butan-1-one: Similar structure but with a pyridine ring instead of a dihydrofuran ring.
4-Amino-1-(5-bromopyridin-3-yl)butan-1-one: Contains a brominated pyridine ring.
4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one: Features a dioxane ring fused with an indane structure.
Uniqueness
4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is unique due to the presence of the dihydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
4-amino-1-(2,3-dihydrofuran-4-yl)butan-1-one |
InChI |
InChI=1S/C8H13NO2/c9-4-1-2-8(10)7-3-5-11-6-7/h6H,1-5,9H2 |
Clave InChI |
NDDYLOBDSUFWFW-UHFFFAOYSA-N |
SMILES canónico |
C1COC=C1C(=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)

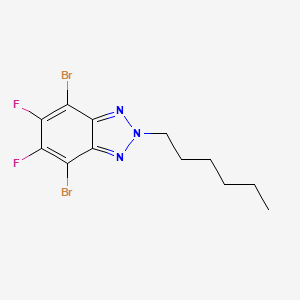
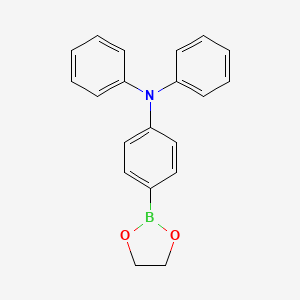
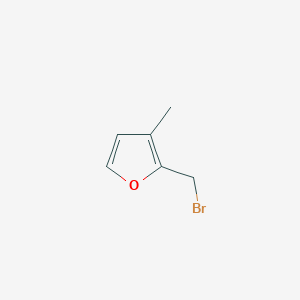
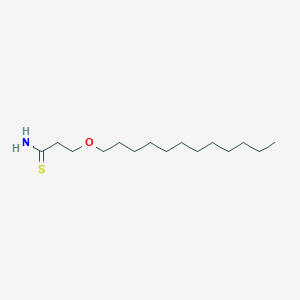
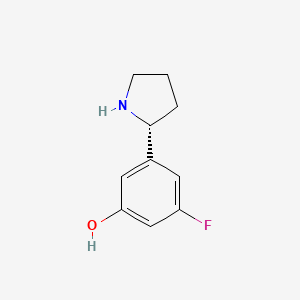
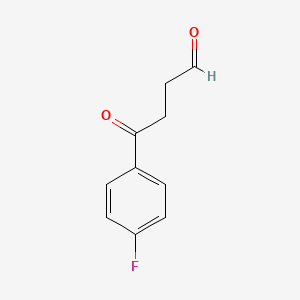
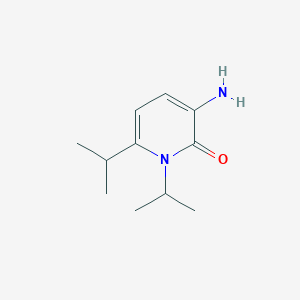
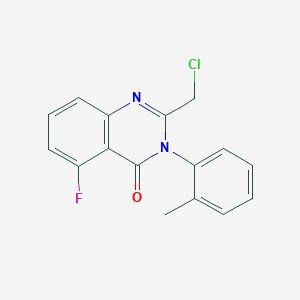
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
